
2-Chloro-4-methyl-5-iodothiazole chemical
structure

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
2-Chloro-5-iodo-4-methyl-1,3-

thiazole

Cat. No.: B13600289

Get Quote

An In-Depth Technical Guide to 2-Chloro-4-methyl-5-iodothiazole: Synthesis, Properties, and

Applications

Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-methyl-5-iodothiazole, a

highly functionalized heterocyclic compound of significant interest to researchers in medicinal

chemistry and drug development. The document elucidates the molecule's unique structural

attributes, physicochemical properties, and its primary utility as a trifunctional synthetic building

block. A detailed, field-proven protocol for its synthesis via electrophilic iodination of 2-chloro-4-

methylthiazole is presented, including an in-depth discussion of the underlying reaction

mechanisms and experimental considerations. Furthermore, this guide explores the principle of

regioselective functionalization, highlighting the differential reactivity of the C-I and C-Cl bonds

that enables its use in sequential cross-coupling reactions for the generation of diverse

molecular libraries. Applications in drug discovery and agrochemical research are discussed,

supported by authoritative references.
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The 1,3-thiazole ring is a cornerstone heterocyclic motif in modern pharmaceutical science,

recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and

clinical candidates.[1] Its unique electronic properties and capacity to form key hydrogen bonds

and other non-covalent interactions with biological targets make it an invaluable core for drug

design.[2] Halogenated thiazoles, in particular, serve as exceptionally versatile intermediates,

enabling the construction of complex molecular architectures through modern synthetic

methodologies like palladium-catalyzed cross-coupling reactions.[1]

2-Chloro-4-methyl-5-iodothiazole emerges as a particularly valuable reagent in this class. It

possesses three distinct points of potential modification: a reactive iodo group at the C5

position, a less reactive chloro group at the C2 position, and a methyl group at C4 that

sterically and electronically influences the ring. This trifunctional nature allows for a

programmed, regioselective approach to synthesis, making it a powerful tool for building

diverse libraries of compounds for biological screening.

Physicochemical Properties and Structural Analysis
2-Chloro-4-methyl-5-iodothiazole is characterized by a five-membered aromatic ring containing

sulfur and nitrogen atoms, substituted with chloro, methyl, and iodo groups at the 2, 4, and 5

positions, respectively.

Property Value Reference

CAS Number 2803829-13-0 [3]

Molecular Formula C₄H₃ClINS [3]

Molecular Weight 259.50 g/mol [3]

Appearance

Expected to be a liquid or low-

melting solid, colorless to pale

yellow.

[4] (by analogy)

InChI Key (Inferred)

SMILES CC1=C(I)SC(Cl)=N1

Predicted Spectroscopic Profile
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While specific experimental spectra are proprietary to individual laboratories, the following

profile can be predicted based on the compound's structure, providing a baseline for

characterization.

¹H-NMR: The spectrum is expected to be simple, dominated by a single sharp peak (singlet)

in the region of δ 2.0-2.5 ppm, corresponding to the three equivalent protons of the C4-

methyl group.

¹³C-NMR: The spectrum should display four distinct signals for the aromatic carbons of the

thiazole ring and one signal for the methyl carbon. The chemical shifts will be significantly

influenced by the electronegative halogen substituents.

Mass Spectrometry (MS): The molecular ion (M⁺) peak is expected at m/z 259. A

characteristic M+2 peak, approximately one-third the intensity of the M⁺ peak, will be present

due to the natural isotopic abundance of ³⁷Cl.[5] Common fragmentation patterns would

likely involve the loss of the iodine atom (M - 127) and subsequent fragmentation of the

thiazole ring.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for

the C=N stretching vibration within the thiazole ring (typically around 1600-1650 cm⁻¹) and

C-S stretching modes. The C-H stretching of the methyl group would appear around 2900-

3000 cm⁻¹.[6]

Synthesis and Purification
The most logical and efficient synthesis of 2-Chloro-4-methyl-5-iodothiazole involves the direct,

regioselective iodination of the commercially available precursor, 2-chloro-4-methylthiazole.
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Part 1: Precursor Synthesis (Hantzsch)

Part 2: Target Synthesis

Thiourea / Thioacetamide

2-Amino-4-methylthiazole

Chloroacetone

Sandmeyer-type Reaction
(NaNO₂, CuCl)

Diazotization

2-Chloro-4-methylthiazole

Chlorination

2-Chloro-4-methyl-5-iodothiazole

 Electrophilic
 Iodination 

Electrophilic Iodine Source
(e.g., NIS, I₂/Ag₂SO₄)

Click to download full resolution via product page

Caption: Overall synthetic pathway to 2-Chloro-4-methyl-5-iodothiazole.

Detailed Experimental Protocol: Electrophilic Iodination
This protocol describes a robust method for the synthesis of the target compound from its

immediate precursor. The choice of an electrophilic iodinating agent like N-Iodosuccinimide
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(NIS) is strategic; it is a mild, solid reagent that is easy to handle and highly effective for

iodinating electron-rich heterocycles.

Materials:

2-Chloro-4-methylthiazole (1.0 eq) [CAS: 26847-01-8]

N-Iodosuccinimide (NIS) (1.1 eq)

Acetonitrile (anhydrous)

Ethyl acetate

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Saturated aqueous sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert

atmosphere (e.g., Nitrogen or Argon), dissolve 2-chloro-4-methylthiazole (1.0 eq) in

anhydrous acetonitrile.

Reagent Addition: To the stirred solution, add N-Iodosuccinimide (1.1 eq) portion-wise at

room temperature. Causality Note: Portion-wise addition helps to control any potential

exotherm, although the reaction is typically mild.

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the

reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the

starting material is consumed (typically 2-4 hours). The thiazole ring is sufficiently electron-

rich to react with the electrophilic iodine provided by NIS without requiring a strong acid

catalyst.
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Workup - Quenching: Once the reaction is complete, concentrate the mixture under reduced

pressure to remove the acetonitrile.

Workup - Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer

sequentially with saturated aqueous sodium thiosulfate solution (to quench any unreacted

iodine/NIS, evidenced by the disappearance of any yellow/brown color), water, and finally

brine. Trustworthiness Note: This washing sequence is a self-validating system to ensure

removal of impurities. The thiosulfate wash is critical for a clean product.

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and

concentrate the filtrate under reduced pressure to yield the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, using a

suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-

Chloro-4-methyl-5-iodothiazole.

Chemical Reactivity and Synthetic Utility
The primary value of 2-Chloro-4-methyl-5-iodothiazole lies in the differential reactivity of its two

halogen substituents. The Carbon-Iodine bond is significantly weaker and more polarizable

than the Carbon-Chlorine bond. This makes the iodine atom an excellent leaving group in

palladium-catalyzed cross-coupling reactions, while the chlorine atom remains intact under

standard conditions.[1]

This regioselective reactivity allows for a two-step functionalization strategy:

Step 1: Selective reaction at the C5 position (iodine) via Suzuki, Sonogashira, Buchwald-

Hartwig, or other cross-coupling reactions.

Step 2: Subsequent functionalization at the C2 position (chlorine) under more forcing

reaction conditions or with specialized catalyst systems.
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Primary C5-Functionalization (via C-I bond)

Secondary C2-Functionalization (via C-Cl bond)

2-Chloro-4-methyl-
5-iodothiazole
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Substituent
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 (Pd cat., Base,

 R-B(OH)₂) 

Alkynyl
Substituent

 Sonogashira Coupling
 (Pd/Cu cat., Base,

 R-C≡CH) 

Amino
Substituent

 Buchwald-Hartwig
 Amination

 (Pd cat., Base, R₂NH) 

Further Derivatization
(more forcing conditions)

Click to download full resolution via product page

Caption: Regioselective cross-coupling reactions using the target molecule.

Applications in Research and Development
The synthetic versatility of 2-Chloro-4-methyl-5-iodothiazole makes it a high-value intermediate

in several research areas.

Drug Discovery: As a trifunctional building block, it is ideal for generating libraries of novel,

complex molecules for high-throughput screening.[1] The thiazole core is implicated in a

wide range of biological activities, including anticancer (e.g., tyrosine kinase inhibition), anti-

inflammatory, and antimicrobial effects.[1][2][7] The ability to systematically vary substituents

at the C5 and C2 positions allows for detailed Structure-Activity Relationship (SAR) studies.

The inclusion of chlorine is also a common strategy in medicinal chemistry to enhance the

potency and metabolic stability of drug candidates.[8]

Agrochemical Research: Thiazole derivatives are integral to modern agrochemicals,

particularly fungicides and herbicides.[7] This compound serves as an excellent starting point

for the synthesis of novel crop protection agents.

Safety and Handling
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While specific toxicity data for 2-Chloro-4-methyl-5-iodothiazole is not widely published, it

should be handled with the standard precautions for halogenated organic compounds. The

precursor, 2-chloro-4-methylthiazole, is classified as harmful if swallowed, in contact with skin,

or if inhaled, and causes skin and eye irritation.[9]

Handling: Use only in a well-ventilated fume hood.

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-

resistant gloves.

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.

Conclusion
2-Chloro-4-methyl-5-iodothiazole is a strategically designed synthetic intermediate that offers

researchers significant advantages in the construction of complex molecules. Its key strengths

—the privileged thiazole core and the differential reactivity of its halogen substituents—provide

a reliable and flexible platform for regioselective synthesis. This makes it an indispensable tool

in the fields of medicinal chemistry and agrochemical development for the efficient exploration

of chemical space and the rational design of novel, high-value compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity
Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

3. aaronchem.com [aaronchem.com]

4. CAS 26847-01-8: 2-Chloro-4-methylthiazole | CymitQuimica [cymitquimica.com]

5. lehigh.edu [lehigh.edu]

6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://spectrabase.com/spectrum/6n6sY6p7KDP
https://www.mnstate.edu/jasperson/Chem355/CH%2013%20Spectroscopy%202012.pdf
https://www.scribd.com/document/267868352/Efficient-Synthesis-of-2-Chloro-5-Chloromethylthiazole
https://data.epo.org/publication-server/document?i=333649936&ii=0&nd=1&pn=EP0446913A1&ki=A1
https://pubmed.ncbi.nlm.nih.gov/32942975/
https://www.semanticscholar.org/paper/1%2C3-Dichloropropenes-%E2%80%93-in-the-preparation-of-%E2%80%93-Rao-Rao/0c56d78772a8537b9d7d4c88560126a1114b7324
https://www.youtube.com/watch?v=wOhv9p5f26s
https://chemistry.stackexchange.com/questions/173934/how-to-interpret-this-pair-of-ir-and-1h-nmr-spectra
https://www.benchchem.com/product/b13600289?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/6220/Application_Notes_and_Protocols_2_5_dichloro_4_iodo_1_3_thiazole_in_Medicinal_Chemistry.pdf
https://pubmed.ncbi.nlm.nih.gov/32942975/
https://pubmed.ncbi.nlm.nih.gov/32942975/
https://www.aaronchem.com/2803829-13-0
https://cymitquimica.com/cas/26847-01-8/
https://www.lehigh.edu/~kjs0/carey-13.PDF
https://chemistry.stackexchange.com/questions/169945/how-to-interpret-this-pair-of-ir-and-1h-nmr-spectra
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13600289?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. chemimpex.com [chemimpex.com]

8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for
drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

9. 2-Chloro-4-methylthiazole | C4H4ClNS | CID 3015328 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [2-Chloro-4-methyl-5-iodothiazole chemical structure].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13600289/docs#2-chloro-4-methyl-5-iodothiazole-
chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.chemimpex.com/products/18699
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111421/
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-methylthiazole
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-methylthiazole
https://www.benchchem.com/product/b13600289/docs#2-chloro-4-methyl-5-iodothiazole-chemical-structure
https://www.benchchem.com/product/b13600289/docs#2-chloro-4-methyl-5-iodothiazole-chemical-structure
https://www.benchchem.com/product/b13600289/docs#2-chloro-4-methyl-5-iodothiazole-chemical-structure
https://www.benchchem.com/product/b13600289/docs#2-chloro-4-methyl-5-iodothiazole-chemical-structure
https://www.benchchem.com/product/b13600289?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13600289?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13600289?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

